molecular formula C14H10N2O6 B1677275 Olsalazine CAS No. 15722-48-2

Olsalazine

Cat. No. B1677275
CAS RN: 15722-48-2
M. Wt: 302.24 g/mol
InChI Key: QQBDLJCYGRGAKP-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olsalazine is an anti-inflammatory medication used in the treatment of ulcerative colitis . It is sold under the brand name Dipentum . Olsalazine itself is a pro-drug of mesalazine (5-aminosalicyclic acid or 5-ASA) and is not absorbed in the small intestine .


Synthesis Analysis

Olsalazine has been intercalated into Mg–Al layered double hydroxides (LDHs) by ion exchange or coprecipitation methods to obtain olsalazine–LDH nanohybrids . The intercalation of organic anion of olsalazine into Mg–Al LDH caused the interlayer spacing of LDH to increase .


Molecular Structure Analysis

Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity . Unabsorbed olsalazine passes through the gastrointestinal tract and is cleaved by azoreductases, produced by microflora in the colon, into 2 active molecules of 5-ASA .


Chemical Reactions Analysis

Olsalazine can form an intense reddish-orange, methanol-soluble product that is stable and has a maximum absorption at 570 nm when it reacts with quinalizarin in methanol .


Physical And Chemical Properties Analysis

Olsalazine is rapidly sulphated into the metabolite, olsalazine-O-sulphate, which has a long half-life .

Scientific Research Applications

Olsalazine's Pharmacodynamic and Pharmacokinetic Properties

Olsalazine is designed as a prodrug to deliver its active moiety, mesalazine (5-aminosalicylic acid), to the colon effectively while minimizing adverse effects associated with sulfapyridine carriers. It has shown efficacy in treating ulcerative colitis, both in active stages and maintenance of disease remission, potentially benefiting Crohn's colitis patients. Its mechanism involves increasing net luminal water secretion and accelerating gastrointestinal transit, distinct from symptoms associated with inflammatory bowel disease. The prodrug's tolerability profile indicates that it may be a suitable therapy for mild to moderate acute ulcerative colitis and maintenance of remission in chronic conditions, with fewer patients allergic or intolerant to sulfasalazine reacting similarly to olsalazine (Wadworth & Fitton, 1991).

Role of Mesalazine in Ulcerative Colitis

The development of mesalazine prodrugs, including olsalazine, and targeted release formulations has been pivotal in treating ulcerative colitis. Mesalazine's efficacy, compared or superior to sulfasalazine, and its superior tolerance, particularly among patients intolerant to sulfasalazine, mark its significance in managing ulcerative colitis. Mesalazine-based therapy is highlighted for its effectiveness in inducing remission of acute disease and long-term maintenance, with a lower risk of adverse effects and potential in reducing colorectal carcinoma risk (Schroeder, 2002).

Comparative Efficacy and Tolerability

Comparative studies have positioned olsalazine alongside other therapeutic options for ulcerative colitis, indicating its efficacy and tolerability. Olsalazine's role in delivering mesalazine to the colon and its comparative efficacy in inducing and maintaining remission in ulcerative colitis patients have been well-documented. Its distinct adverse effect profile, particularly the occurrence of diarrhea, which is manageable through dosing adjustments, underscores its therapeutic value while emphasizing the need for careful patient management (Segars & Gales, 1992).

Safety And Hazards

Olsalazine may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

Olsalazine is taken orally, usually twice a day after meals or with food . It is used for the maintenance of remission of ulcerative colitis in patients intolerant to sulfasalazine .

properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6054-98-4 (di-hydrochloride salt)
Record name Olsalazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023391
Record name Olsalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olsalazine

CAS RN

15722-48-2
Record name Olsalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15722-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olsalazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olsalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLSALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Sodium salt decomposes at 240 °C
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olsalazine
Reactant of Route 2
Reactant of Route 2
Olsalazine
Reactant of Route 3
Reactant of Route 3
Olsalazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Olsalazine
Reactant of Route 5
Olsalazine
Reactant of Route 6
Reactant of Route 6
Olsalazine

Citations

For This Compound
6,290
Citations
AN Wadworth, A Fitton - Drugs, 1991 - Springer
… (1 to 4 g/ day) to patients with ulcerative colitis intraluminal concentrations of olsalazine and … along with olsalazine and olsalazine-O-sulphate. Patients treated with oral olsalazine 2g …
Number of citations: 109 link.springer.com
WS Selby, GD Barr, A Ireland, CH Mason… - Br Med J (Clin Res Ed …, 1985 - bmj.com
… two trials of olsalazine in patients with active ulcerative colitis. The first compared olsalazine given as an enema with a placebo preparation. The second compared oral olsalazine with …
Number of citations: 128 www.bmj.com
DES Campbell, T Berglindh - Scandinavian Journal of …, 1988 - Taylor & Francis
… of olsalazine. Almost the whole dose passes into the colon, where the olsalazine is … and pharmacological aspects, olsalazine is a safe drug, Olsalazine will present the colonic …
Number of citations: 22 www.tandfonline.com
S Meyers, DB Sachar, DH Present, HD Janowitz - Gastroenterology, 1987 - Elsevier
… olsalazine and 2 had diarrhea, one while on olsalazine and … To ascertain the efficacy of olsalazine sodium for treatment of … We compared oral olsalazine sodium at three different dose …
Number of citations: 127 www.sciencedirect.com
SC Truelove - Scandinavian Journal of Gastroenterology, 1988 - Taylor & Francis
… Olsalazine was developed to retain the property of … that, when given by mouth, olsalazine was poorly absorbed from the small … studies have been conducted with olsalazine, and they are …
Number of citations: 16 www.tandfonline.com
RA Van Hogezand - Scandinavian Journal of Gastroenterology, 1988 - Taylor & Francis
After a single dose of olsalazine, the maximum serum … During long-term ingestion of olsalazine, 1-4 weeks are … that olsalazine is rapidly sulphated into the metabolite, olsalazine-O-…
Number of citations: 19 www.tandfonline.com
DJ Hetzel, DJC Shearman, J Labrooy… - Scandinavian Journal …, 1988 - Taylor & Francis
… was also seen more often in olsalazine-treated patients. Plasma concentrations of olsalazine were significantly higher in patients who improved. Olsalazine showed an advantage over …
Number of citations: 28 www.tandfonline.com
A Ireland, CH Mason, DP Jewell - Gut, 1988 - gut.bmj.com
… blind, double dummy trialcomparing olsalazine 500 mg bd and … Olsalazine is of proven value in patients intolerant of SASP,7` … The aim of this study was to compare olsalazine with …
Number of citations: 103 gut.bmj.com
KA Kles, SR Vavricka, JR Turner… - Inflammatory bowel …, 2005 - academic.oup.com
… This study demonstrates that the azo-bond pro-drugs balsalazide, olsalazine, and sulfasalazine have similar effects on ion transport activity. This effect is not observed with mesalamine …
Number of citations: 23 academic.oup.com
K Ewe, V Eckardt, G Kanzler - Scandinavian Journal of …, 1988 - Taylor & Francis
… Olsalazine and sulphasalazine were similar in their therapeutic efficacy. Twelve patients … and 4 patients during olsalazine treatment (p
Number of citations: 24 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.